molecular formula C19H21ClN2O3S B6571561 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946281-94-3

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571561
CAS No.: 946281-94-3
M. Wt: 392.9 g/mol
InChI Key: PTQWFABIWWTVEF-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound, combining functional groups from a sulfonamide, benzamide, and a tetrahydroquinoline. This structure allows it to partake in varied chemical interactions, making it relevant in multiple fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The starting point is typically 3-chlorobenzoic acid, which can be converted into 3-chlorobenzoyl chloride through a reaction with thionyl chloride.

  • Formation of Tetrahydroquinoline Intermediate: : One of the essential intermediates is 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline, synthesized from aniline derivatives via sulfonation and cyclization.

  • Amide Bond Formation: : The final step involves the coupling of the 3-chlorobenzoyl chloride with the tetrahydroquinoline intermediate in the presence of a base like triethylamine under controlled temperatures to form 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide.

Industrial Production Methods

In industry, the synthesis is typically scaled up with optimizations to improve yield, such as using automated continuous-flow reactors to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Substitution Reactions: : The chlorine atom can participate in nucleophilic aromatic substitution reactions.

  • Oxidation and Reduction: : While the benzamide structure is relatively stable, the sulfonamide and tetrahydroquinoline parts can undergo redox reactions under stringent conditions.

  • Coupling Reactions: : The benzamide functional group can engage in coupling reactions, such as amide bond formations and cross-coupling reactions like Suzuki or Heck.

Common Reagents and Conditions

  • For Substitution: : Sodium amide in liquid ammonia can be used for nucleophilic aromatic substitution.

  • For Redox Reactions: : Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

  • For Coupling Reactions: : Palladium catalysts in the presence of phosphine ligands are often used.

Major Products Formed

The major products depend on the reaction type but can range from varied substituted benzamides to quinoline derivatives based on the specific reactions and reagents used.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As an intermediate in the synthesis of more complex molecules and as a precursor for further functionalization.

  • Catalysis: : Its structure can provide a backbone for catalyst development, aiding in asymmetric synthesis.

Biology

  • Enzyme Inhibition Studies: : Structural features allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine

  • Drug Development: : Its unique framework is studied for developing new pharmaceutical agents, particularly in cancer research and antimicrobial studies.

Industry

  • Materials Science: : Used in the creation of novel polymers and materials due to its robust structure and functional diversity.

Mechanism of Action

The compound's effects are mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or altering enzyme conformation.

Molecular Targets and Pathways Involved

It targets various biological pathways depending on its application, such as the inhibition of key enzymes in metabolic pathways in cancer cells or antimicrobial activity against specific bacterial proteins.

Comparison with Similar Compounds

  • 3-chloro-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: : Similar but with a butane sulfonyl group instead of propane.

  • 3-chloro-N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: : Variation in the sulfonyl group, with a methane instead of a propane.

Highlighting Its Uniqueness

The compound's uniqueness stems from its specific sulfonyl and quinoline substitution patterns, enabling particular chemical reactivity and biological activity. This differentiates it from other similar compounds in terms of stability and reactivity.

This should give you a comprehensive insight into 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. If there's any specific detail or deeper dive needed, let me know!

Properties

IUPAC Name

3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-2-11-26(24,25)22-10-4-6-14-13-17(8-9-18(14)22)21-19(23)15-5-3-7-16(20)12-15/h3,5,7-9,12-13H,2,4,6,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQWFABIWWTVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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